molecular formula C8H6N2O B13116205 Cinnolin-7-ol

Cinnolin-7-ol

Cat. No.: B13116205
M. Wt: 146.15 g/mol
InChI Key: TVQZTIHYLLXSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnolin-7-ol is a heterocyclic compound belonging to the cinnoline family Cinnolines are bicyclic structures containing a benzene ring fused to a pyridazine ring this compound, specifically, has a hydroxyl group attached to the seventh position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cinnolin-7-ol can be achieved through several methods. One common approach involves the cyclization of ortho-aminobenzyl alcohol with hydrazine under acidic conditions. Another method includes the reaction of 2-aminobenzyl alcohol with nitrous acid, followed by cyclization to form the cinnoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Cinnolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form dihydrocinnoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cinnolin-7-ol and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. In the case of fluorescent probes, the compound’s fluorescence properties enable it to bind to specific cellular structures, allowing for imaging and analysis .

Comparison with Similar Compounds

Uniqueness: Cinnolin-7-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

cinnolin-7-ol

InChI

InChI=1S/C8H6N2O/c11-7-2-1-6-3-4-9-10-8(6)5-7/h1-5,11H

InChI Key

TVQZTIHYLLXSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)O

Origin of Product

United States

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